molecular formula C9H18N2 B1488747 N-(pyrrolidin-2-ylmethyl)cyclobutanamine CAS No. 1248944-80-0

N-(pyrrolidin-2-ylmethyl)cyclobutanamine

Cat. No.: B1488747
CAS No.: 1248944-80-0
M. Wt: 154.25 g/mol
InChI Key: KOYCTWUZLPIOOV-UHFFFAOYSA-N
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Description

N-(pyrrolidin-2-ylmethyl)cyclobutanamine is a compound that features a pyrrolidine ring attached to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-2-ylmethyl)cyclobutanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclobutanamine moiety. One common method includes the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the pyrrolidine or cyclobutanamine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(pyrrolidin-2-ylmethyl)cyclobutanamine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and biological activity . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrrolidin-2-ylmethyl)cyclobutanamine is unique due to the combination of the pyrrolidine and cyclobutanamine structures, which confer distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1248944-80-0

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-(pyrrolidin-2-ylmethyl)cyclobutanamine

InChI

InChI=1S/C9H18N2/c1-3-8(4-1)11-7-9-5-2-6-10-9/h8-11H,1-7H2

InChI Key

KOYCTWUZLPIOOV-UHFFFAOYSA-N

SMILES

C1CC(C1)NCC2CCCN2

Canonical SMILES

C1CC(C1)NCC2CCCN2

Origin of Product

United States

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